1-(3-Fluoro-2-nitrophenyl)pyrrolidine
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Overview
Description
1-(3-Fluoro-2-nitrophenyl)pyrrolidine is an organic compound with the molecular formula C10H11FN2O2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and contains both a fluorine and a nitro group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoro-2-nitrophenyl)pyrrolidine typically involves the reaction of 3-fluoro-2-nitrobenzene with pyrrolidine. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where the nucleophilic pyrrolidine attacks the electron-deficient aromatic ring of 3-fluoro-2-nitrobenzene. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluoro-2-nitrophenyl)pyrrolidine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst (Pd/C) or iron powder in acidic conditions.
Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: 1-(3-Fluoro-2-aminophenyl)pyrrolidine.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Oxidation: Pyrrolidone derivatives.
Scientific Research Applications
1-(3-Fluoro-2-nitrophenyl)pyrrolidine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Biological Studies: It can serve as a probe to study the interactions of fluorinated aromatic compounds with biological systems.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-2-nitrophenyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, through its fluorine and nitro groups. These interactions can modulate the activity of the target proteins, leading to therapeutic effects. The exact pathways involved would depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
1-(3-Nitrophenyl)pyrrolidine: Lacks the fluorine atom, which may affect its electronic properties and reactivity.
1-(3-Fluorophenyl)pyrrolidine: Lacks the nitro group, which may influence its biological activity and chemical reactivity.
1-(2-Fluoro-3-nitrophenyl)pyrrolidine: A positional isomer with different electronic and steric properties.
Uniqueness
1-(3-Fluoro-2-nitrophenyl)pyrrolidine is unique due to the presence of both a fluorine and a nitro group on the aromatic ring. This combination imparts distinct electronic properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
1-(3-fluoro-2-nitrophenyl)pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O2/c11-8-4-3-5-9(10(8)13(14)15)12-6-1-2-7-12/h3-5H,1-2,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRRZTMRYKHWRSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C(=CC=C2)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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